molecular formula C6H4N4O4 B1195504 Tetrahydroxypteridine CAS No. 2817-14-3

Tetrahydroxypteridine

Cat. No. B1195504
CAS RN: 2817-14-3
M. Wt: 196.12 g/mol
InChI Key: MVKRISPIRVEPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pteridine-2,4,6,7-tetrol is a member of pteridines.

Scientific Research Applications

Role in Metabolic Processes

Tetrahydrobiopterin (H4-biopterin), a form of Tetrahydroxypteridine, is crucial in the metabolism of several amino acids, including phenylalanine, tyrosine, and tryptophan. It serves as an essential cofactor for hydroxylases and is involved in neurotransmitter formation, vasorelaxation, and immune responses. Its biosynthesis is influenced by hormones, cytokines, and immune stimuli, underscoring its widespread biological significance (Werner-Felmayer, Golderer, & Werner, 2002).

Therapeutic Potential in Neurological Disorders

Studies have shown that Tetrahydrobiopterin has potential therapeutic applications in neurological conditions like dystonia, a disorder characterized by involuntary muscle contractions. Reduced levels of Tetrahydrobiopterin were observed in patients with dystonic disorders, and administration of synthetic Tetrahydrobiopterin showed clinical improvements in some cases, suggesting its role in the pathogenesis and possible treatment of primary dystonia (LeWitt et al., 1986).

Involvement in Parkinson's Disease

Tetrahydrobiopterin plays a significant role in Parkinson’s disease, a condition marked by the degeneration of dopaminergic neurons. Alterations in the levels of Tetrahydrobiopterin and related compounds in cerebrospinal fluids have been associated with familial and sporadic forms of Parkinson’s disease, indicating its importance in understanding the disease's pathophysiology and progression (Ichinose et al., 2017).

Use in Phenylalanine Hydroxylase Deficiency

Tetrahydrobiopterin has been studied in the context of phenylalanine hydroxylase deficiency, a subtype of hyperphenylalaninemia. Patients with this condition showed decreased serum phenylalanine concentrations after Tetrahydrobiopterin loading, suggesting its potential as a treatment through cofactor supplementation (Kure et al., 1999).

Cardiovascular Applications

Research indicates that Tetrahydrobiopterin has vasoprotective properties, enhancing endothelial function by increasing nitric oxide synthesis and scavenging oxidative species. It has been suggested as a promising therapy for cardiovascular diseases related to endothelial dysfunction and oxidative stress. Tetrahydrobiopterin also protects soluble guanylate cyclase against oxidative inactivation, a mechanism that could contribute to its beneficial effects in cardiovascular disorders (Schmidt et al., 2012).

Role in Assay Development and Analysis

The quantification of Tetrahydrobiopterin and its related enzymes is crucial in diagnosing inherited diseases and understanding its synthesis in response to inflammatory cytokines. High-performance liquid chromatographic methods have been developed for this purpose, underscoring its importance in medical diagnostics and research (Werner, Werner-Felmayer, & Wachter, 1996).

properties

CAS RN

2817-14-3

Product Name

Tetrahydroxypteridine

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

IUPAC Name

5,8-dihydro-1H-pteridine-2,4,6,7-tetrone

InChI

InChI=1S/C6H4N4O4/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14)

InChI Key

MVKRISPIRVEPFM-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O

Canonical SMILES

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O

Other CAS RN

2817-14-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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